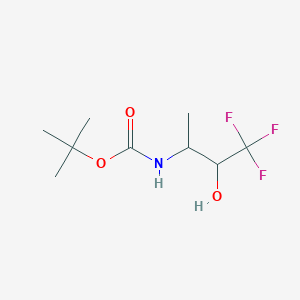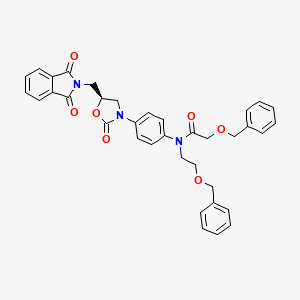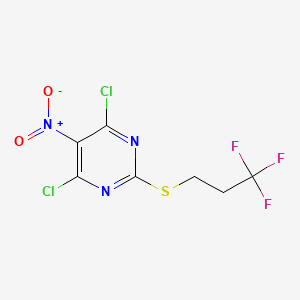
1-(3-Fluoro-2-iodophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO. It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, along with an ethanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the final product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-2-iodophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-iodophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)ethanone largely depends on the specific reactions it undergoes. For instance, in electrophilic aromatic substitution reactions, the fluorine and iodine atoms influence the reactivity of the phenyl ring, directing the incoming electrophile to specific positions on the ring. This can lead to the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Iodophenyl)ethanone
- 1-(4-Fluoro-2-iodophenyl)ethanone
- 1-(2-Iodophenyl)ethanone
Comparison: 1-(3-Fluoro-2-iodophenyl)ethanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs, such as 1-(3-Iodophenyl)ethanone, which lacks the fluorine atom .
Eigenschaften
Molekularformel |
C8H6FIO |
|---|---|
Molekulargewicht |
264.03 g/mol |
IUPAC-Name |
1-(3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
InChI-Schlüssel |
DHPKGLUJAFHVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)

![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)


![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)


